4-fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid. The mixture is stirred at an elevated temperature, usually around 60°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazone.
Reduction: Formation of 4-fluoro-N’-[(E)-(2-amino-5-nitrophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antitumor activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for its pharmacological properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(2-hydroxy-4-nitrophenyl)methylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This distinct structure allows for unique interactions in both chemical reactions and biological systems, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H10FN3O4 |
---|---|
Molecular Weight |
303.24 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10FN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(18(21)22)5-6-13(10)19/h1-8,19H,(H,17,20)/b16-8+ |
InChI Key |
UWWDRIKZQOWUNZ-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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